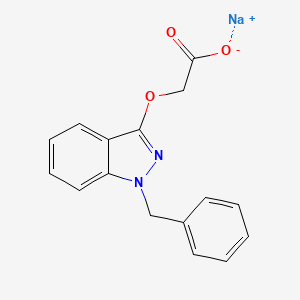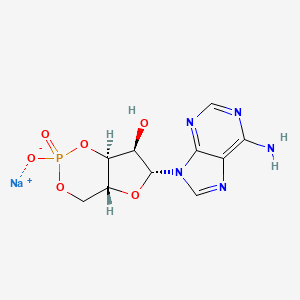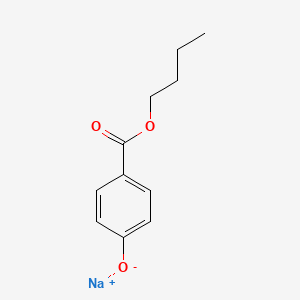![molecular formula C14H21NO B1290609 [1-(2-Phenylethyl)piperidin-3-yl]methanol CAS No. 92322-05-9](/img/structure/B1290609.png)
[1-(2-Phenylethyl)piperidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Phenylethyl)piperidin-3-yl]methanol: is a chemical compound with the molecular formula C14H21NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a phenylethyl group attached to the piperidine ring, which is further substituted with a hydroxymethyl group at the third position. This structure imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Phenylethyl)piperidin-3-yl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Hydroxymethylation: The hydroxymethyl group can be introduced through a reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [1-(2-Phenylethyl)piperidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(2-Phenylethyl)piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can serve as a probe to understand the structure-activity relationships of piperidine derivatives.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit pharmacological activities that could be harnessed for the treatment of various diseases.
Industry
In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it valuable for various applications.
Mecanismo De Acción
The mechanism of action of [1-(2-Phenylethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may enhance its binding affinity to certain targets, while the piperidine ring can modulate its overall activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing its interactions.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound, which lacks the phenylethyl and hydroxymethyl groups.
Phenylethylamine: A compound with a similar phenylethyl group but lacking the piperidine ring.
Methanol: A simple alcohol that shares the hydroxymethyl group but lacks the piperidine and phenylethyl groups.
Uniqueness
[1-(2-Phenylethyl)piperidin-3-yl]methanol is unique due to its combination of a piperidine ring, phenylethyl group, and hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
[1-(2-phenylethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-12-14-7-4-9-15(11-14)10-8-13-5-2-1-3-6-13/h1-3,5-6,14,16H,4,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBXUMKPLRBNRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635928 |
Source


|
| Record name | [1-(2-Phenylethyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92322-05-9 |
Source


|
| Record name | [1-(2-Phenylethyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
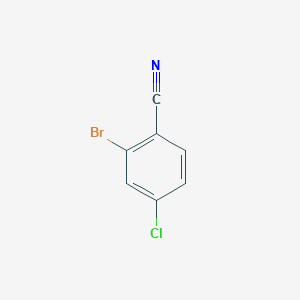
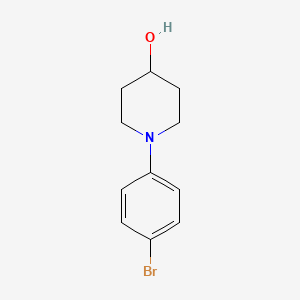
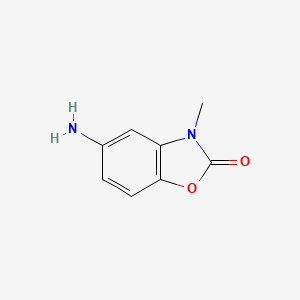
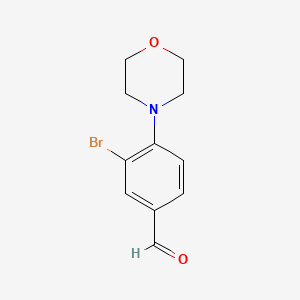

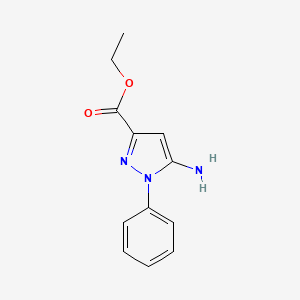
![Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1290543.png)
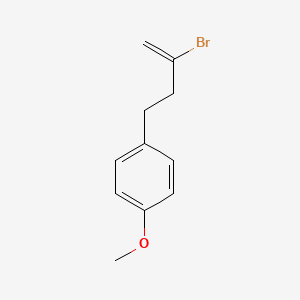
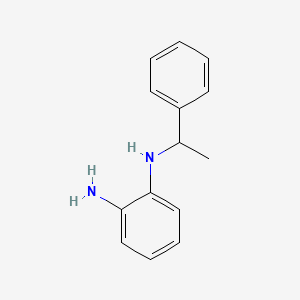
![3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine](/img/structure/B1290550.png)

